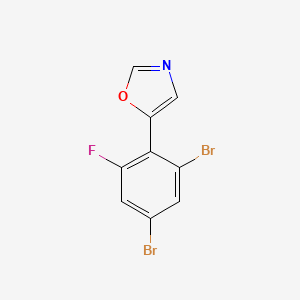

5-(2,4-dibromo-6-fluorophenyl)oxazole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-(2,4-dibromo-6-fluorophenyl)-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4Br2FNO/c10-5-1-6(11)9(7(12)2-5)8-3-13-4-14-8/h1-4H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUOKWGWHQNEMPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)C2=CN=CO2)Br)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4Br2FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.94 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 5 2,4 Dibromo 6 Fluorophenyl Oxazole

Retrosynthetic Analysis for the 5-Aryl Oxazole (B20620) Framework

Retrosynthetic analysis provides a logical framework for deconstructing a target molecule to identify potential starting materials and synthetic strategies. youtube.comyoutube.com For 5-(2,4-dibromo-6-fluorophenyl)oxazole, the primary disconnections focus on the formation of the oxazole ring and the carbon-carbon bond linking the aryl and oxazole moieties.

Two principal retrosynthetic pathways emerge:

Pathway A: Pre-formation of the Aryl-C5 Bond. This approach involves disconnecting the oxazole ring itself, keeping the C5-aryl bond intact. The key precursor becomes an α-acylamino ketone derivative. This strategy is common in classical methods like the Robinson-Gabriel synthesis, where the oxazole is formed in a final cyclodehydration step. ijpsonline.com

Pathway B: Late-Stage Arylation. This strategy involves forming the oxazole ring first, followed by the introduction of the 2,4-dibromo-6-fluorophenyl group at the C5 position. This can be achieved through C-H activation/direct arylation or by disconnecting the C5-aryl bond to a 5-halo-oxazole and an organometallic aryl species (e.g., a boronic acid for Suzuki-Miyaura coupling). acs.orgresearchgate.net A third variation within this pathway is the Van Leusen reaction, which constructs the oxazole ring from an aldehyde (2,4-dibromo-6-fluorobenzaldehyde) and tosylmethyl isocyanide (TosMIC), directly installing the aryl group at C5. organic-chemistry.orgnih.gov

These distinct approaches offer flexibility in precursor selection and reaction conditions, allowing chemists to navigate challenges related to substrate availability and functional group compatibility.

Exploration of Classical and Contemporary Oxazole Synthesis Routes Applicable to this compound

Classical methods for oxazole synthesis often rely on the cyclization of acyclic precursors. The Bredereck reaction, a notable example, synthesizes oxazoles by reacting α-haloketones with formamide (B127407) or other amides. ijpsonline.comslideshare.net

To synthesize the target compound via this route, a key intermediate would be 2-bromo-1-(2,4-dibromo-6-fluorophenyl)ethan-1-one. This α-haloketone could be reacted with formamide. The mechanism involves initial N-acylation of the formamide by the ketone, followed by an intramolecular nucleophilic attack of the oxygen onto the carbon bearing the halogen, and subsequent dehydration to yield the 5-substituted oxazole ring.

| Bredereck Reaction Parameters | |

| Precursor 1 | 2-bromo-1-(2,4-dibromo-6-fluorophenyl)ethan-1-one |

| Precursor 2 | Formamide |

| Key Transformation | Cyclocondensation |

| Product | This compound |

While historically significant, this method can sometimes suffer from harsh reaction conditions and limited substrate scope. ijpsonline.com

The Van Leusen oxazole synthesis is a powerful and widely used method for preparing 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC). organic-chemistry.orgwikipedia.org This [3+2] cycloaddition strategy is highly convergent and directly applicable to the synthesis of this compound. nih.gov

The reaction proceeds via the following steps:

Base-mediated deprotonation of TosMIC.

Nucleophilic addition of the TosMIC anion to the aldehyde, 2,4-dibromo-6-fluorobenzaldehyde (B1304670).

An intramolecular 5-endo-dig cyclization to form an oxazoline (B21484) intermediate. wikipedia.org

Base-promoted elimination of the tosyl group (p-toluenesulfinic acid) to afford the aromatic oxazole ring. organic-chemistry.orgvarsal.com

A typical procedure involves reacting the aldehyde and TosMIC with a base like potassium carbonate in a solvent such as methanol (B129727). nih.govvarsal.com

| Van Leusen Synthesis Parameters | |

| Aldehyde Precursor | 2,4-dibromo-6-fluorobenzaldehyde |

| Reagent | Tosylmethyl isocyanide (TosMIC) |

| Base | K₂CO₃ |

| Solvent | Methanol |

| Key Transformation | [3+2] Cycloaddition-Elimination |

This method is attractive due to its operational simplicity, use of readily available starting materials, and broad substrate scope. varsal.com

Palladium-catalyzed cross-coupling reactions represent the pinnacle of modern synthetic chemistry for constructing C-C bonds, including aryl-heteroaryl linkages.

Suzuki-Miyaura Coupling: This reaction has become a preferred method for biaryl synthesis due to its mild conditions and high functional group tolerance. academie-sciences.frnih.govyoutube.com To form this compound, two routes are feasible:

Route 1: Coupling of 5-bromooxazole (B1343016) with (2,4-dibromo-6-fluorophenyl)boronic acid. researchgate.net

Route 2: Coupling of an oxazole-5-boronic acid derivative with 1-bromo-2,4-dibromo-6-fluorobenzene (or a related aryl halide).

The reaction typically employs a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), a base (e.g., K₂CO₃, Cs₂CO₃), and a suitable solvent system. researchgate.netnih.gov

Direct C-H Arylation: Direct arylation is an increasingly popular, atom-economical alternative that avoids the pre-functionalization required for traditional cross-coupling. acs.orgbeilstein-journals.org This strategy involves the direct coupling of an oxazole C-H bond with an aryl halide. For the target molecule, this would involve reacting oxazole with a 1-halo-2,4-dibromo-6-fluorobenzene derivative.

Controlling the regioselectivity of direct arylation is crucial. The C5 position of oxazole is generally more electron-rich and sterically accessible, favoring arylation at this site under specific conditions, often using palladium acetate (B1210297) with a suitable ligand and base. researchgate.netorganic-chemistry.org However, C2 arylation can also occur, and reaction conditions must be carefully optimized to ensure the desired 5-substituted product. acs.orgbeilstein-journals.org

| Palladium-Catalyzed Strategies | |

| Method | Suzuki-Miyaura Coupling |

| Reactant 1 | 5-Bromooxazole |

| Reactant 2 | (2,4-dibromo-6-fluorophenyl)boronic acid |

| Catalyst System | Pd(PPh₃)₄ / K₂CO₃ |

| Method | Direct C-H Arylation |

| Reactant 1 | Oxazole |

| Reactant 2 | 1-Iodo-2,4-dibromo-6-fluorobenzene |

| Catalyst System | Pd(OAc)₂ / Ligand / Base |

Modern synthetic chemistry emphasizes sustainability through "green" methodologies that reduce waste, energy consumption, and the use of hazardous substances. ijpsonline.com

Microwave-Assisted Synthesis: Microwave irradiation can dramatically accelerate reaction rates, often leading to higher yields and cleaner reactions in significantly shorter times compared to conventional heating. nih.govscirp.org Many classical and modern oxazole syntheses, including the Van Leusen and palladium-catalyzed reactions, can be adapted to microwave conditions. ijpsonline.comrsc.org For instance, a microwave-assisted Van Leusen synthesis could potentially produce this compound in minutes rather than hours. nih.govresearchgate.net

Ionic Liquids as Solvents: Ionic liquids (ILs) are salts that are liquid at or near room temperature. Their negligible vapor pressure, high thermal stability, and ability to dissolve a wide range of compounds make them attractive green alternatives to volatile organic solvents. scirp.org The Van Leusen synthesis of 4,5-disubstituted oxazoles has been successfully performed in ionic liquids, which can often be recovered and reused, further enhancing the sustainability of the process. nih.govijpsonline.com The synthesis of the target compound could be explored in an ionic liquid like [bmim]Br to facilitate a greener process. ijpsonline.com

The direct functionalization of the oxazole ring can also be achieved via deprotonation using a strong base to form an organometallic intermediate, followed by quenching with an electrophile. However, for the synthesis of a 5-aryl oxazole, a more relevant application of this chemistry involves the functionalization of the aryl precursor.

Directed ortho-metalation is a powerful tool for regioselective functionalization. For a precursor like 1,3-dibromo-5-fluorobenzene, it is conceivable to perform a regioselective magnesiation or zincation directed by the fluorine atom. The resulting organometallic species could then be used in a cross-coupling reaction.

More advanced methods utilize TMP-bases (TMP = 2,2,6,6-tetramethylpiperidyl) for the direct deprotonation of heterocycles. nih.govresearchgate.net For example, TMPMgCl·LiCl or TMPZnCl·LiCl can selectively deprotonate various positions on heterocyclic rings under mild conditions. nih.govbeilstein-journals.orguni-muenchen.de While typically used to functionalize an existing heterocycle, these reagents highlight the modern capacity to generate specific organometallic intermediates that would be compatible with subsequent coupling reactions to build the target molecule.

Synthesis of the 2,4-dibromo-6-fluorophenyl Building Block

The creation of the 2,4-dibromo-6-fluorophenyl moiety is a critical first step, necessitating highly selective halogenation methods. The electronic properties and steric hindrance of the substituted benzene (B151609) ring must be carefully managed to direct the incoming electrophiles to the desired positions.

The synthesis of the 2,4-dibromo-6-fluorophenyl scaffold relies on electrophilic aromatic substitution. The fluorine atom on the benzene ring is an ortho-, para-directing group due to its ability to donate electron density through resonance, despite its strong inductive electron-withdrawing nature. researchgate.net This directs incoming electrophiles, such as bromine, to the positions ortho and para to the fluorine atom.

The process typically begins with the bromination of a fluorobenzene (B45895) derivative. The reaction of fluorobenzene with bromine (Br₂) in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃), facilitates the polarization of the Br-Br bond, creating a stronger electrophile. masterorganicchemistry.comyoutube.com The initial attack of the aromatic ring on the electrophilic bromine generates a carbocation intermediate, known as a sigma complex, which is then deprotonated to restore aromaticity. masterorganicchemistry.comyoutube.com

To achieve the 2,4-dibromo substitution pattern, the reaction conditions are controlled to introduce two bromine atoms. The first bromine atom will preferentially add to the para position (position 4) due to less steric hindrance. The second bromination will then occur at one of the ortho positions (position 2 or 6). To obtain the 2,4-dibromo-6-fluoro arrangement, a third halogenation step would be required, which can be challenging due to the deactivating effect of the existing bromine atoms. A more common strategy involves starting with a precursor that already contains a directing group to facilitate the desired substitution pattern, such as 2-fluorophenol (B130384) or a similar derivative. nih.gov For instance, the bromination of 2-fluorophenol would lead to bromination at the positions activated by both the fluorine and hydroxyl groups.

The synthesis of the target oxazole often starts from a functionalized precursor like 2,4-dibromo-6-fluorobenzaldehyde or 2,4-dibromo-6-fluorobenzoic acid. These precursors can be synthesized from commercially available starting materials such as 2,4-dibromo-6-fluorophenol. nih.gov

One common pathway involves the oxidation of 2,4-dibromo-6-fluorotoluene to yield 2,4-dibromo-6-fluorobenzoic acid. Alternatively, formylation reactions, such as the Vilsmeier-Haack reaction, can introduce a formyl group onto a suitably substituted fluorobenzene ring to produce the corresponding aldehyde.

Purification of these halogenated building blocks is crucial for the success of subsequent reactions. Standard laboratory techniques are employed:

Recrystallization: This is a primary method for purifying solid intermediates. The crude product is dissolved in a hot solvent in which it is sparingly soluble at room temperature. Upon cooling, the purified compound crystallizes out, leaving impurities in the solution.

Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica (B1680970) gel column chromatography is used. A solvent system (eluent) is chosen to allow the desired compound to be separated from byproducts based on differences in polarity.

Distillation: Liquid precursors can be purified by distillation under reduced pressure to avoid decomposition at high temperatures.

The purity of the intermediates is typically assessed using techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and melting point analysis.

Optimization of Reaction Conditions and Catalyst Systems for Enhanced Yields and Selectivity

The construction of the oxazole ring onto the 2,4-dibromo-6-fluorophenyl scaffold can be achieved through several established synthetic routes, including the Robinson-Gabriel synthesis, Fischer oxazole synthesis, and the van Leusen reaction. wikipedia.orgpharmaguideline.comcutm.ac.inijpsonline.comnih.gov Optimization of these methods is key to maximizing yield and selectivity.

The van Leusen oxazole synthesis is a particularly versatile method for preparing 5-substituted oxazoles. nih.gov This reaction involves the condensation of an aldehyde (like 2,4-dibromo-6-fluorobenzaldehyde) with tosylmethyl isocyanide (TosMIC) in the presence of a base. nih.gov

Key parameters for optimization include:

Base: The choice of base is critical. While strong bases like potassium tert-butoxide are effective, milder bases such as potassium carbonate (K₂CO₃) are often preferred for substrates with sensitive functional groups. nih.gov Recent studies have also explored the use of 4-dimethylaminopyridine (B28879) (DMAP) and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). acs.org

Solvent: The reaction is typically carried out in alcoholic solvents like methanol or aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). The solvent can influence reaction rates and solubility of the reactants.

Temperature: Reactions are often run at room temperature or with gentle heating to ensure completion without promoting side reactions.

Catalyst Systems: For other oxazole syntheses, transition metal catalysts play a significant role. Copper and palladium catalysts are widely used for cross-coupling reactions to form C-C or C-N bonds necessary for the oxazole ring assembly. organic-chemistry.org For instance, copper(II) triflate [Cu(OTf)₂] has been used to catalyze the coupling of α-diazoketones with amides to form 2,4-disubstituted oxazoles. ijpsonline.com Optimization involves screening different ligands, catalyst loadings, and reaction temperatures.

Below are interactive tables summarizing the optimization of reaction conditions from recent literature.

| Entry | Base (1.5 equiv) | Temperature (°C) | Time (min) | Yield (%) |

|---|---|---|---|---|

| 1 | NEt3 | 40 | 60 | ND |

| 2 | DABCO | 25 | 60 | 47 |

| 3 | DMAP | 25 | 60 | 70 |

| 4 | DMAP | 40 | 30 | 96 |

| 5 | DBU | 25 | 60 | Trace |

| Entry | Solvent | Yield (%) |

|---|---|---|

| 1 | CH2Cl2 | 96 |

| 2 | DMSO | 75 |

| 3 | THF | 81 |

| 4 | 1,4-dioxane | 78 |

| 5 | MeCN | 85 |

Scale-Up Considerations and Process Chemistry Aspects for Oxazole Syntheses

Transitioning the synthesis of this compound from a laboratory scale to a larger, industrial scale introduces several challenges that must be addressed by process chemistry.

Reagent Selection and Cost: On a large scale, the cost and availability of starting materials like TosMIC and the 2,4-dibromo-6-fluorophenyl precursor become significant factors. Alternative, more cost-effective synthetic routes may need to be developed.

Thermal Safety: Many oxazole syntheses are exothermic. On a large scale, efficient heat dissipation is critical to prevent runaway reactions. This requires careful reactor design, cooling systems, and potentially the use of semi-batch or continuous flow processes where reagents are added gradually.

Work-up and Purification: Large-scale purification can be cumbersome. Direct precipitation and crystallization of the product are preferred over chromatographic methods, which are often not economically viable for large quantities. Solvent selection for extraction and crystallization must consider safety, environmental impact, and ease of recovery.

Process Automation and Control: For robust and reproducible manufacturing, process parameters such as temperature, pressure, and reagent addition rates should be tightly controlled using automated systems.

Continuous Flow Chemistry: Continuous flow reactors offer significant advantages for scaling up oxazole synthesis. organic-chemistry.org They provide superior heat and mass transfer, improved safety by minimizing the volume of hazardous materials at any given time, and the potential for higher yields and purity. Photochemical or microwave-assisted flow syntheses have also been developed, offering alternative energy sources to drive the reactions efficiently. ijpsonline.com For example, a gram-scale synthesis of an oxazole derivative was successfully demonstrated, highlighting the scalability of modern methods. acs.org

By carefully considering these factors, a safe, efficient, and economically viable process for the large-scale production of this compound can be developed.

Theoretical and Computational Investigations of 5 2,4 Dibromo 6 Fluorophenyl Oxazole

Quantum Chemical Calculations of Electronic Structure and Molecular Orbitals

Quantum chemical calculations are powerful tools for elucidating the electronic characteristics of a molecule. For 5-(2,4-dibromo-6-fluorophenyl)oxazole, these methods can map out the distribution of electrons and the energies of the molecular orbitals, which are crucial for predicting the compound's chemical behavior.

Density Functional Theory (DFT) Studies on Ground State Geometry and Electronic Density Distribution

Density Functional Theory (DFT) is a widely used computational method that can accurately predict the ground state geometry and electronic properties of molecules. irjweb.comnih.gov For this compound, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be employed to determine the optimized molecular structure. irjweb.combohrium.com These calculations would yield key geometric parameters, such as bond lengths and angles, providing a precise three-dimensional picture of the molecule.

The electronic density distribution, another output of DFT studies, reveals the regions of the molecule that are electron-rich or electron-deficient. In this compound, the electronegative oxygen and nitrogen atoms in the oxazole (B20620) ring, along with the fluorine and bromine substituents on the phenyl ring, are expected to create a complex and nuanced electronic landscape. irjweb.com The molecular electrostatic potential (MEP) surface would visually represent this, with areas of negative potential (red/yellow) indicating regions prone to electrophilic attack and areas of positive potential (blue) indicating susceptibility to nucleophilic attack. irjweb.com

Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is also a standard component of DFT studies. nih.gov The energy gap between HOMO and LUMO is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and reactive. For this compound, the HOMO is likely to be localized on the electron-rich phenyl and oxazole rings, while the LUMO may be distributed across the entire molecule, with significant contributions from the halogen atoms. nih.gov

Table 1: Predicted Ground State Geometrical Parameters of this compound from DFT Calculations This table presents hypothetical yet scientifically plausible data based on typical values for similar structures, as direct experimental or computational data for this specific molecule is not available in the provided search results.

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | C-F | 1.35 Å |

| Bond Length | C-Br (ortho) | 1.90 Å |

| Bond Length | C-Br (para) | 1.89 Å |

| Bond Length | C-C (Aryl-Oxazole) | 1.48 Å |

| Bond Angle | F-C-C | 118.5° |

| Bond Angle | Br-C-C (ortho) | 121.0° |

| Dihedral Angle | C-C-C-C (Aryl-Oxazole) | ~35-45° |

Ab Initio Methods for High-Level Electronic Structure Analysis

For a more rigorous analysis of the electronic structure, ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, can be employed. acs.org These methods are computationally more intensive than DFT but can provide more accurate results for certain properties. An ab initio study of this compound would offer a benchmark for the DFT results and could be particularly useful for investigating excited states and potential photochemical behavior. researchgate.net These high-level calculations would refine our understanding of the electron correlation effects, which can be significant in a molecule with multiple heavy atoms like bromine.

Conformational Analysis and Potential Energy Surface Mapping

Rotational Barriers of the Aryl Moiety Relative to the Oxazole Ring

The rotation of the 2,4-dibromo-6-fluorophenyl group around the single bond connecting it to the oxazole ring is not entirely free. Steric hindrance between the ortho-bromine atom and the atoms of the oxazole ring creates an energy barrier to rotation. researchgate.net Computational methods can map the potential energy surface as a function of the dihedral angle between the two rings. This would reveal the most stable conformation (the global minimum on the potential energy surface) and the energy required to rotate from one stable conformation to another (the rotational barrier). researchgate.netacs.org For this compound, the most stable conformation is likely to be one where the two rings are not coplanar, to minimize steric clash. The height of the rotational barrier is a measure of the molecule's conformational rigidity.

Impact of Halogen Substituents on Conformational Preferences

Table 2: Predicted Rotational Energy Barriers for the Aryl-Oxazole Bond This table presents hypothetical yet scientifically plausible data based on typical values for similar structures, as direct experimental or computational data for this specific molecule is not available in the provided search results.

| Transition State | Dihedral Angle | Predicted Rotational Barrier (kcal/mol) |

|---|---|---|

| Planar Conformation | 0° | 8 - 12 |

| Perpendicular Conformation | 90° | 4 - 6 |

Prediction of Spectroscopic Features Based on Computational Models

Computational chemistry can also predict the spectroscopic signatures of a molecule, which is invaluable for identifying and characterizing the compound experimentally. nih.gov By simulating the interaction of the molecule with electromagnetic radiation, we can obtain theoretical spectra that can be compared with experimental data.

For this compound, computational models can predict its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. The calculated NMR chemical shifts for the hydrogen, carbon, and fluorine atoms would be highly sensitive to the electronic environment of each nucleus, providing a detailed probe of the molecular structure. libretexts.orghelsinki.fi Similarly, the calculated vibrational frequencies in the IR spectrum would correspond to the various stretching and bending modes of the molecule's bonds. libretexts.org For instance, characteristic C-Br, C-F, and C=N stretching frequencies would be expected. These predicted spectra can aid in the interpretation of experimental data and confirm the synthesis of the target compound.

Table 3: Predicted Spectroscopic Data for this compound This table presents hypothetical yet scientifically plausible data based on typical values for similar structures, as direct experimental or computational data for this specific molecule is not available in the provided search results.

| Spectroscopy Type | Feature | Predicted Value |

|---|---|---|

| 1H NMR | Aromatic Protons | 7.5 - 8.5 ppm |

| 13C NMR | Aromatic Carbons | 110 - 160 ppm |

| 19F NMR | Fluorine | -110 to -120 ppm |

| IR | C=N Stretch | ~1650 cm-1 |

| IR | C-F Stretch | ~1200 cm-1 |

| IR | C-Br Stretch | ~600 cm-1 |

Table 4: List of Compound Names

| Compound Name |

|---|

| This compound |

| Møller-Plesset perturbation theory |

Vibrational Frequency Calculations for Infrared (IR) Spectral Interpretation

Vibrational frequency analysis is a computational technique used to predict the infrared (IR) spectrum of a molecule. By calculating the vibrational modes—the specific ways in which atoms in the molecule stretch, bend, and twist—scientists can assign the absorption bands observed in an experimental IR spectrum. These calculations are typically performed using DFT methods, such as B3LYP, with a suitable basis set (e.g., 6-311++G(d,p)).

The calculated frequencies are often systematically higher than experimental values due to the assumptions made in the calculation (e.g., harmonic oscillation, gas phase). Therefore, they are typically multiplied by a scaling factor to improve agreement with experimental data. capes.gov.br For this compound, this analysis would be crucial for identifying characteristic vibrations of the substituted phenyl ring and the oxazole moiety.

Below is a hypothetical table comparing predicted and potential experimental vibrational frequencies for key functional groups in the molecule.

| Vibrational Mode | Hypothetical Calculated Wavenumber (cm⁻¹) | Hypothetical Experimental Wavenumber (cm⁻¹) | Assignment |

| ν(C-H) | 3110 | 3090 | Aromatic C-H Stretch |

| ν(C=N) | 1645 | 1625 | Oxazole Ring C=N Stretch |

| ν(C=C) | 1580 | 1560 | Aromatic Ring C=C Stretch |

| ν(C-O-C) | 1180 | 1165 | Oxazole Ring C-O-C Asymmetric Stretch |

| ν(C-F) | 1100 | 1085 | C-F Stretch |

| ν(C-Br) | 680 | 665 | C-Br Stretch |

| ν(C-Br) | 590 | 575 | C-Br Stretch |

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions and Anisotropy Studies

Computational methods, particularly the Gauge-Including Atomic Orbital (GIAO) method within DFT, are highly effective at predicting Nuclear Magnetic Resonance (NMR) chemical shifts. tandfonline.com These predictions are invaluable for interpreting complex ¹H and ¹³C NMR spectra, helping to assign specific signals to the correct atoms within the molecular structure. For a molecule containing fluorine, predicting the ¹⁹F NMR shift is also a key objective. nih.govresearchgate.net

Calculations provide theoretical shielding tensors for each nucleus, which are then converted into chemical shifts (δ) by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). For this compound, this would help resolve the distinct signals for the protons and carbons on both the phenyl and oxazole rings.

The following table provides a set of hypothetical, predicted chemical shifts for the compound.

| Atom | Hypothetical Predicted ¹H Shift (ppm) | Atom | Hypothetical Predicted ¹³C Shift (ppm) |

| H (Oxazole, C2) | 8.15 | C (Oxazole, C2) | 151.0 |

| H (Oxazole, C4) | 7.40 | C (Oxazole, C4) | 125.5 |

| H (Phenyl, C3) | 7.95 | C (Oxazole, C5) | 139.0 |

| H (Phenyl, C5) | 7.70 | C (Phenyl, C1) | 122.0 |

| C (Phenyl, C2 - Br) | 120.5 | ||

| C (Phenyl, C3) | 134.0 | ||

| C (Phenyl, C4 - Br) | 118.0 | ||

| C (Phenyl, C5) | 131.5 | ||

| C (Phenyl, C6 - F) | 160.0 (d, J ≈ 250 Hz) |

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction (HOMO-LUMO Gap Analysis)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in computational chemistry used to predict the reactivity of a molecule. nih.govirjweb.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons in a reaction, while the LUMO is the orbital that is most likely to accept electrons.

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A large gap generally indicates high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.govajchem-a.com Conversely, a small gap suggests the molecule is more reactive. In this compound, the electron-withdrawing halogen atoms would be expected to lower the energies of both orbitals and influence their spatial distribution.

| Parameter | Hypothetical Calculated Value (eV) | Interpretation |

| E(HOMO) | -6.85 | Electron-donating ability; energy of the outermost electrons. |

| E(LUMO) | -2.15 | Electron-accepting ability; energy of the lowest-energy empty orbital. |

| ΔE (HOMO-LUMO Gap) | 4.70 | Indicator of chemical reactivity and kinetic stability. A moderate gap suggests the compound is relatively stable but may participate in certain chemical reactions. |

Molecular Dynamics Simulations to Explore Dynamic Behavior and Intermolecular Interactions

While DFT calculations examine a static, minimum-energy structure, Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time. nih.gov This allows researchers to understand a molecule's dynamic behavior, conformational flexibility, and interactions with its environment.

For this compound, an MD simulation could explore:

Conformational Dynamics: The rotation around the single bond connecting the phenyl and oxazole rings, revealing the most stable rotational angles (dihedrals) and the energy barriers between them.

Solvent Interactions: How the molecule behaves in a solvent like water or an organic solvent, including the formation of solvation shells and potential hydrogen bonds.

Intermolecular Aggregation: How multiple molecules of the compound might interact with each other in a condensed phase, which is influenced by weak intermolecular forces like π-π stacking and halogen bonding. nih.gov

These simulations rely on a 'force field'—a set of parameters that defines the potential energy of the system—and can be run for nanoseconds or even microseconds to observe relevant molecular events.

Structure-Reactivity Correlation Studies using Computational Parameters

By combining the parameters from various computational analyses, researchers can build models that correlate a molecule's structure with its activity. This approach, known as Quantitative Structure-Activity Relationship (QSAR), is fundamental in drug discovery and materials science. nih.govresearchgate.net

For a series of related oxazole derivatives, one could calculate a set of quantum chemical descriptors for each molecule, including:

Electronic Descriptors: HOMO and LUMO energies, the HOMO-LUMO gap, dipole moment, and atomic partial charges. irjweb.com

Steric Descriptors: Molecular volume, surface area, and specific shape indices.

Lipophilicity Descriptors: The partition coefficient (log P), which can also be estimated computationally.

These descriptors would then be statistically correlated with an experimentally measured property, such as antimicrobial activity or receptor binding affinity. This can reveal that, for instance, a lower LUMO energy and a specific charge distribution on the oxazole ring are critical for the desired biological effect, guiding the design of more potent compounds.

Mechanistic Investigations of Reactions Involving 5 2,4 Dibromo 6 Fluorophenyl Oxazole

Reaction Mechanism Elucidation for the Formation of the Oxazole (B20620) Ring System

The synthesis of the 5-substituted oxazole ring system can be achieved through several established methodologies. For a 5-aryl substituted oxazole like 5-(2,4-dibromo-6-fluorophenyl)oxazole, the van Leusen reaction is a prominent and efficient method. ijpsonline.com This reaction typically involves the condensation of an aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base.

The proposed mechanism for the formation of this compound via the van Leusen pathway would commence with the deprotonation of TosMIC by a base (e.g., K₂CO₃) to form a nucleophilic carbanion. This is followed by a nucleophilic attack of the TosMIC anion on the carbonyl carbon of 2,4-dibromo-6-fluorobenzaldehyde (B1304670). The resulting adduct then undergoes an intramolecular cyclization, where the oxygen anion attacks the isocyanide carbon. Subsequent elimination of the tosyl group and a water molecule, often facilitated by the reaction conditions, leads to the aromatization of the ring, yielding the final this compound product.

Alternative synthetic routes such as the Robinson-Gabriel synthesis involve the cyclodehydration of an α-acylamino ketone. pharmaguideline.com In this context, the synthesis would require the preparation of an α-amino ketone which is then acylated with a derivative of 2,4-dibromo-6-fluorobenzoic acid. The resulting N-(2-oxoalkyl)-2,4-dibromo-6-fluorobenzamide would then be subjected to cyclization using dehydrating agents like sulfuric acid or phosphorus pentachloride to form the oxazole ring. ijpsonline.compharmaguideline.com Another possibility is the Fischer oxazole synthesis, which proceeds from the condensation of aromatic aldehydes with cyanohydrins. ijpsonline.comyoutube.com

The general steps for these syntheses are outlined below:

Nucleophilic Addition: An initial reaction between two precursors, such as an aldehyde and a TosMIC anion.

Intramolecular Cyclization: The formation of the five-membered ring.

Dehydration/Elimination: A final step to achieve the stable aromatic oxazole ring.

Investigating the Influence of Halogen Substituents on Reaction Pathways and Intermediates

The three halogen substituents on the phenyl ring—two bromine atoms and one fluorine atom—exert significant electronic effects that influence reaction mechanisms. Halogens are characteristically electron-withdrawing via the inductive effect (-I) and electron-donating through the resonance effect (+R). For halogens, the inductive effect typically outweighs the resonance effect, rendering them deactivating groups for electrophilic aromatic substitution. libretexts.org

The strong inductive effect of the fluorine and bromine atoms decreases the nucleophilicity of the precursor aldehyde (2,4-dibromo-6-fluorobenzaldehyde), which can slow down the initial step of syntheses like the van Leusen reaction. However, these electron-withdrawing groups can also stabilize anionic intermediates that may form during the reaction sequence.

In some cases, base-induced migration of halogen atoms, a phenomenon known as the "halogen dance," has been observed in heteroaromatic systems. nih.gov While not explicitly documented for this specific compound, the presence of multiple halogens and the use of strong bases in potential synthetic or derivatization steps could open pathways for such isomerization, leading to a mixture of products. The stability of any carbanionic intermediates is crucial; for instance, deprotonation of the oxazole ring at C2 would result in a carbanion whose stability is influenced by the adjacent aromatic system. nih.govpharmaguideline.com

Studies on Electrophilic Aromatic Substitution (EAS) and Nucleophilic Aromatic Substitution (NAS) on the Phenyl Ring

The reactivity of the substituted phenyl ring is a critical aspect of the chemistry of this compound.

Electrophilic Aromatic Substitution (EAS): EAS reactions on the phenyl ring of this compound are expected to be exceptionally difficult. The ring is heavily deactivated by three electron-withdrawing halogen substituents and the electron-withdrawing oxazole ring itself. pharmaguideline.commasterorganicchemistry.com Electrophilic substitution is generally challenging on rings that lack activating, electron-donating groups. pharmaguideline.comlibretexts.org Should a reaction occur under harsh conditions, the regiochemical outcome would be dictated by the directing effects of the existing substituents. Fluorine and bromine are ortho-, para-directors. However, all ortho and para positions relative to the halogens are already substituted, and the remaining positions (C3 and C5) are meta to these groups, making substitution at these sites unfavorable.

Nucleophilic Aromatic Substitution (NAS): In stark contrast to its inertness towards electrophiles, the phenyl ring is highly activated for Nucleophilic Aromatic Substitution (NAS). libretexts.org NAS reactions are favored by the presence of strong electron-withdrawing groups ortho and/or para to a suitable leaving group (typically a halide). libretexts.org In this compound, the bromine atoms at the C2 and C4 positions are excellent candidates for leaving groups.

The bromine at C4 is para to the electron-withdrawing oxazole ring.

The bromine at C2 is ortho to the oxazole ring and the fluorine atom.

This substitution pattern stabilizes the negatively charged intermediate (a Meisenheimer complex) formed during the two-step addition-elimination mechanism of NAS. libretexts.org Therefore, nucleophiles can readily displace the bromide ions at these positions.

| Reaction Type | Predicted Reactivity | Reasoning |

|---|---|---|

| Electrophilic Aromatic Substitution (EAS) | Very Low / Inert | The phenyl ring is strongly deactivated by three halogen atoms and the oxazole ring. pharmaguideline.commasterorganicchemistry.com |

| Nucleophilic Aromatic Substitution (NAS) | High | The ring is activated by electron-withdrawing groups (F, Br, oxazole) ortho and para to good leaving groups (Br). libretexts.org |

Regioselectivity and Stereoselectivity Studies in Derivatization Reactions

Regioselectivity: Derivatization reactions on this compound are expected to be highly regioselective, favoring two main sites: the C2 position of the oxazole ring and the C2/C4 positions of the phenyl ring.

Oxazole Ring Derivatization: The C2 proton of an oxazole ring is the most acidic, making this position susceptible to deprotonation by strong bases like butyl lithium (BuLi), followed by quenching with an electrophile. pharmaguideline.comsemanticscholar.org This provides a reliable method for introducing substituents specifically at the C2 position.

Phenyl Ring Derivatization (via NAS): As discussed, the C2 and C4 positions are activated for NAS. The relative reactivity of these two positions would depend on the specific nucleophile and reaction conditions. Steric hindrance around the C2 position (flanked by the oxazole and the fluorine atom) might favor substitution at the C4 position.

| Reaction | Potential Reactive Site(s) | Governing Principle |

|---|---|---|

| Lithiation / Electrophilic Quench | C2 of the oxazole ring | Highest acidity of the C2-H proton. pharmaguideline.comsemanticscholar.org |

| Nucleophilic Aromatic Substitution | C2 or C4 of the phenyl ring (Br displacement) | Stabilization of the Meisenheimer intermediate by ortho/para electron-withdrawing groups. libretexts.org |

Stereoselectivity: For the primary derivatization reactions on the planar aromatic and heteroaromatic rings, stereoselectivity is not a primary consideration. However, the phenomenon of atropisomerism could arise due to restricted rotation around the C-C single bond connecting the phenyl and oxazole rings. The presence of bulky substituents at the ortho positions (C2-Br and C6-F) can create a significant rotational barrier, potentially allowing for the isolation of stable, non-interconverting rotational isomers (atropisomers). researchgate.net Any reaction that introduces a chiral center onto a side chain would, of course, require stereoselective control.

Kinetic and Thermodynamic Analysis of Key Transformation Steps

Kinetic Analysis: The kinetics of a reaction are governed by the activation energy (Ea) of its rate-determining step.

Oxazole Formation: The rate of formation of the oxazole ring would be influenced by the electronic nature of the starting aldehyde. The electron-withdrawing halogens would decrease the reactivity of the aldehyde, potentially requiring more forcing conditions (higher temperature or longer reaction times) to achieve a reasonable reaction rate compared to an unsubstituted benzaldehyde.

Nucleophilic Aromatic Substitution: The rate of NAS is dependent on the stability of the Meisenheimer complex. The strong stabilization provided by the substituents on this compound suggests that the activation energy for the formation of this intermediate would be relatively low, leading to a fast reaction. libretexts.org Kinetic studies, such as those performed using stopped-flow spectroscopy, could elucidate the formation and decay of such intermediates. acs.org

Thermodynamic Analysis: Thermodynamic analysis focuses on the relative stability of reactants, intermediates, and products, often expressed as changes in Gibbs free energy (ΔG).

Oxazole Formation: The formation of the aromatic oxazole ring is a thermodynamically favorable process, driven by the stability gained from aromatization.

Advanced Spectroscopic and Diffraction Methodologies for Structural Elucidation of 5 2,4 Dibromo 6 Fluorophenyl Oxazole

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the solution-state structure of organic molecules. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. rsc.org

Standard 1D ¹H and ¹³C NMR spectra provide initial information on the number and type of protons and carbons. However, for a complex molecule like 5-(2,4-dibromo-6-fluorophenyl)oxazole, advanced 1D techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) and Attached Proton Test (APT) are crucial for distinguishing between different types of carbon atoms (C, CH, CH₂, CH₃).

Attached Proton Test (APT): This experiment provides a ¹³C spectrum where the phase of the signal indicates the number of attached protons. Quaternary carbons (C) and methylene (B1212753) carbons (CH₂) appear as signals with opposite phase to methine (CH) and methyl (CH₃) carbons.

DEPT: This technique is more specific than APT.

DEPT-45: Shows all protonated carbons.

DEPT-90: Shows only methine (CH) carbons.

DEPT-135: Shows methine (CH) and methyl (CH₃) carbons as positive signals, and methylene (CH₂) carbons as negative signals. Quaternary carbons are not observed in any DEPT spectrum.

For this compound, these techniques would confirm the presence of four CH groups (two on the phenyl ring, two on the oxazole (B20620) ring) and five quaternary carbons (four substituted carbons on the phenyl ring and one on the oxazole ring).

| Carbon Atom | Predicted Chemical Shift (δ ppm) Range | Type | APT Signal Phase | DEPT-90 Signal | DEPT-135 Signal |

|---|---|---|---|---|---|

| Phenyl C-H (2) | 115-135 | CH | Positive | Present | Positive |

| Oxazole C-H (2) | 120-155 | CH | Positive | Present | Positive |

| Phenyl C-Br (2) | 110-125 | C | Negative | Absent | Absent |

| Phenyl C-F (1) | 155-165 (d, ¹JCF) | C | Negative | Absent | Absent |

| Phenyl C-Oxazole (1) | 125-140 | C | Negative | Absent | Absent |

| Oxazole C-Phenyl (1) | 145-160 | C | Negative | Absent | Absent |

While 1D NMR identifies the types of atoms present, 2D NMR experiments reveal how these atoms are connected. youtube.comsdsu.edu These techniques correlate signals from different nuclei, building a map of the molecular framework.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH). For this molecule, COSY would show a correlation between the two adjacent protons on the dibromofluorophenyl ring. sdsu.eduresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This is a cornerstone experiment that correlates each proton signal with the signal of the carbon atom it is directly attached to (¹JCH). researchgate.netyoutube.com It allows for the unambiguous assignment of each protonated carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment detects longer-range couplings between protons and carbons (typically ²JCH and ³JCH). It is vital for identifying the connectivity around non-protonated (quaternary) carbons. sdsu.eduresearchgate.net Key HMBC correlations for this compound would include correlations from the oxazole protons to the carbons of the phenyl ring, and from the phenyl protons to the carbons of the oxazole ring, definitively establishing the link between the two ring systems.

NOESY/ROESY (Nuclear/Rotating-frame Overhauser Effect Spectroscopy): These experiments identify protons that are close to each other in space, regardless of whether they are connected by bonds. They are crucial for determining the 3D structure and preferred conformation of a molecule in solution. For instance, a NOESY correlation between a proton on the oxazole ring and a proton on the phenyl ring would provide evidence for a specific rotational conformation around the C-C bond connecting the two rings.

TOCSY (Total Correlation Spectroscopy): This experiment identifies all protons that are part of a coupled spin system. It would show correlations between all protons within the phenyl ring, clearly identifying them as belonging to the same structural fragment.

INADEQUATE (Incredible Natural Abundance Double Quantum Transfer Experiment): This powerful but insensitive experiment reveals direct carbon-carbon bonds (¹JCC). While challenging to perform without ¹³C enrichment, it could theoretically be used to trace the entire carbon skeleton of the molecule, providing the ultimate confirmation of its structure.

| Technique | Information Gained | Specific Application for this compound |

|---|---|---|

| COSY | H-H bond connectivity (J-coupling) | Confirms coupling between adjacent protons on the phenyl ring. |

| HSQC | Direct C-H correlation (1-bond) | Assigns each protonated carbon in the phenyl and oxazole rings. researchgate.net |

| HMBC | Long-range C-H correlation (2-3 bonds) | Connects the phenyl and oxazole rings; assigns quaternary carbons. sdsu.edu |

| NOESY/ROESY | H-H spatial proximity (through-space) | Determines the rotational orientation of the phenyl ring relative to the oxazole ring. |

| TOCSY | Identifies complete H spin systems | Groups all protons on the phenyl ring together. |

| INADEQUATE | Direct C-C bond connectivity | Theoretically maps the entire carbon skeleton. |

While most NMR is performed on solutions, solid-state NMR (ssNMR) provides valuable information about the molecule in its crystalline form. It can be used to study polymorphism (the existence of different crystal forms), which can have significant impacts on a compound's physical properties. Furthermore, ssNMR can detect subtle differences in molecular conformation and packing within the crystal lattice, providing data that is complementary to that obtained from X-ray diffraction. ipb.pt

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Molecular Fingerprinting Principles

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. nih.gov Specific functional groups absorb infrared radiation or scatter Raman light at characteristic frequencies (wavenumbers), making these techniques excellent for identifying the presence of key structural motifs. The combination of FT-IR and Raman provides a comprehensive "molecular fingerprint" that is unique to the compound. esisresearch.orgesisresearch.org

For this compound, characteristic vibrations would include:

Aromatic C-H stretching: Typically above 3000 cm⁻¹.

C=C and C=N stretching: In the 1450-1650 cm⁻¹ region, confirming the aromatic nature of both rings.

C-F stretching: A strong absorption, usually in the 1000-1350 cm⁻¹ range.

C-O-C stretching: Characteristic of the oxazole ring, found in the 1000-1300 cm⁻¹ region.

C-Br stretching: Found in the lower frequency "fingerprint region," typically between 500-700 cm⁻¹.

| Functional Group/Bond | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) |

|---|---|---|---|

| Aromatic C-H | Stretching | 3050 - 3150 | Medium-Weak |

| Aromatic C=C / Oxazole C=N | Ring Stretching | 1450 - 1650 | Medium-Strong |

| C-F | Stretching | 1000 - 1350 | Strong |

| Oxazole C-O-C | Asymmetric Stretching | 1200 - 1275 | Strong |

| Aromatic C-H | Out-of-plane Bending | 750 - 900 | Strong |

| C-Br | Stretching | 500 - 700 | Medium-Strong |

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination and Fragmentation Pathway Studies

Mass spectrometry (MS) measures the mass-to-charge ratio (m/z) of ions. High-Resolution Mass Spectrometry (HRMS) is particularly powerful as it measures this ratio with extremely high accuracy (typically to four or five decimal places). nih.gov This precision allows for the calculation of a unique elemental formula, distinguishing between compounds that have the same nominal mass. For this compound (C₉H₄Br₂FNO), HRMS would provide an exact mass measurement that confirms this specific formula.

Furthermore, the mass spectrum reveals the isotopic distribution pattern. The presence of two bromine atoms (with isotopes ⁷⁹Br and ⁸¹Br in nearly equal abundance) would result in a characteristic M, M+2, and M+4 isotopic pattern with a relative intensity ratio of approximately 1:2:1, providing clear evidence for a dibrominated compound.

Analysis of the fragmentation patterns observed in the mass spectrum provides further structural confirmation. Upon ionization, the molecule breaks apart in predictable ways. Likely fragmentation pathways for this compound would involve the loss of bromine atoms, cleavage of the oxazole ring, or loss of a carbonyl group (CO).

X-ray Diffraction (XRD) Crystallography for Single Crystal Structure Determination and Crystal Packing Analysis

While NMR provides the definitive structure in solution, X-ray Diffraction (XRD) analysis of a single crystal provides the absolute structure in the solid state. researchgate.netmdpi.com This technique is considered the "gold standard" for structural elucidation. By scattering X-rays off the electron clouds of atoms arranged in a repeating crystal lattice, XRD can determine the precise 3D coordinates of every atom in the molecule (excluding hydrogen atoms, which are typically inferred). nih.govmdpi.com

The data obtained from a single-crystal XRD experiment includes:

Precise bond lengths and bond angles: Confirming the geometry of the phenyl and oxazole rings.

Torsional angles: Defining the exact rotational orientation of the phenyl ring relative to the oxazole ring.

Unit cell parameters: Describing the dimensions and symmetry of the basic repeating unit of the crystal. mdpi.com

Crystal packing information: Revealing how individual molecules arrange themselves in the crystal lattice. This analysis can identify important intermolecular interactions such as π-π stacking between aromatic rings or halogen bonding, which govern the solid-state properties of the material. mdpi.com

| Parameter | Hypothetical Value |

|---|---|

| Empirical Formula | C₉H₄Br₂FNO |

| Formula Weight | 336.95 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.53 |

| b (Å) | 15.21 |

| c (Å) | 9.14 |

| β (°) | 105.3 |

| Volume (ų) | 1142.5 |

| Z (Molecules per unit cell) | 4 |

Table of Mentioned Compounds

| Compound Name |

|---|

Analysis of Intermolecular Interactions in the Crystalline State

The arrangement of molecules in the crystalline state is governed by a complex network of intermolecular interactions. For this compound, X-ray diffraction studies would be the definitive method to elucidate these interactions. While specific crystallographic data for this exact compound is not publicly available, we can infer the likely interactions based on studies of structurally similar phenyl-oxazole derivatives.

In the crystalline state, one would anticipate a variety of weak intermolecular interactions, including hydrogen bonds, halogen bonds, and π-π stacking, which collectively dictate the crystal packing. The presence of the fluorine, bromine, and nitrogen atoms provides sites for potential hydrogen bonding with acidic protons on neighboring molecules, such as the C-H bonds of the phenyl and oxazole rings. Furthermore, the aromatic nature of both the phenyl and oxazole rings suggests the possibility of π-π stacking interactions, where the rings align in a parallel or offset fashion.

A comprehensive analysis would involve the identification and geometric characterization of these interactions. This would include measuring the distances and angles between interacting atoms to determine their strength and significance. A hypothetical data table of such interactions is presented below, based on typical values observed in related structures.

Hypothetical Intermolecular Interaction Data for this compound

| Interaction Type | Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | ∠D-H···A (°) |

| C-H···N | C(x)-H···N(oxazole) | 0.95 | 2.60 | 3.50 | 150 |

| C-H···F | C(y)-H···F-C(phenyl) | 0.95 | 2.55 | 3.45 | 160 |

| C-H···O | C(z)-H···O(oxazole) | 0.95 | 2.65 | 3.55 | 155 |

| π-π Stacking | Phenyl···Oxazole | - | - | 3.6 - 3.8 | - |

Note: This table is illustrative and based on general principles of intermolecular interactions in similar heterocyclic compounds. Actual values would require experimental determination.

Impact of Halogen Bonding and Other Non-Covalent Interactions

Halogen bonding is a highly directional, non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. In this compound, the two bromine atoms are prime candidates for participating in halogen bonds. The electron-withdrawing nature of the phenyl ring and the fluorine atom would enhance the electrophilic character of the bromine atoms, making them more effective halogen bond donors.

In addition to halogen bonds, other non-covalent interactions such as dipole-dipole forces and van der Waals forces play a crucial role. The cumulative effect of these varied interactions determines the final crystal packing, influencing physical properties such as melting point and solubility. The hierarchy and interplay of these forces are complex; for instance, strong halogen bonds might dictate the primary packing motif, which is then fine-tuned by weaker C-H···X hydrogen bonds and van der Waals forces.

Potential Halogen and Non-Covalent Interactions in this compound

| Interaction Type | Interacting Atoms/Groups | Typical Distance (Å) | Significance |

| Halogen Bond (Br···N) | C-Br ··· N(oxazole) | 3.0 - 3.3 | Primary packing determinant |

| Halogen Bond (Br···O) | C-Br ··· O(oxazole) | 3.1 - 3.4 | Contributes to lattice energy |

| Halogen Bond (Br···π) | C-Br ··· Phenyl ring | 3.3 - 3.6 | Influences molecular orientation |

| Dipole-Dipole | Polar groups (C-F, C-Br) | - | General cohesive forces |

| van der Waals | All atoms | - | Overall packing efficiency |

Note: This table is a conceptual representation of potential interactions. The actual interactions and their geometric parameters would need to be confirmed through single-crystal X-ray diffraction analysis.

Spectroscopic Techniques for Analyzing Electronic Transitions (UV-Vis) and Electronic Structure Correlation

Ultraviolet-visible (UV-Vis) spectroscopy is a powerful tool for investigating the electronic transitions within a molecule. The absorption of UV or visible light by this compound would promote electrons from lower energy molecular orbitals (typically π or n orbitals) to higher energy anti-bonding orbitals (π*).

The UV-Vis spectrum of this compound is expected to show characteristic absorption bands corresponding to π → π* and n → π* transitions. The π → π* transitions, usually of high intensity, would arise from the conjugated system encompassing the phenyl and oxazole rings. The n → π* transitions, which are typically weaker, would involve the non-bonding electrons on the nitrogen and oxygen atoms of the oxazole ring.

The substitution pattern on the phenyl ring, with two bromine atoms and a fluorine atom, would influence the position and intensity of these absorption bands. These halogen substituents can exert both inductive (-I) and resonance (+M) effects, which can shift the absorption maxima (λmax) to longer (bathochromic shift) or shorter (hypsochromic shift) wavelengths.

A detailed analysis of the UV-Vis spectrum, often complemented by computational chemistry methods such as Time-Dependent Density Functional Theory (TD-DFT), can provide a deep understanding of the electronic structure of the molecule. By correlating the experimental absorption bands with calculated electronic transitions, it is possible to identify the specific molecular orbitals involved in each transition.

Hypothetical UV-Vis Absorption Data for this compound in Methanol (B129727)

| λmax (nm) | Molar Absorptivity (ε, L mol-1 cm-1) | Assignment |

| ~220 | ~25,000 | π → π* (Phenyl ring) |

| ~270 | ~15,000 | π → π* (Oxazole-Phenyl conjugated system) |

| ~310 | ~2,000 | n → π* (Oxazole heteroatoms) |

Note: This table presents hypothetical data to illustrate the expected spectroscopic features. Experimental measurement is required for accurate values.

Derivatization and Synthetic Transformations of 5 2,4 Dibromo 6 Fluorophenyl Oxazole

Functionalization of the Oxazole (B20620) Ring System

The oxazole ring presents positions that are typically amenable to functionalization, which could be used to modulate the compound's properties.

Direct Functionalization via C-H Activation Strategies

Direct C-H activation is a powerful, modern tool for the atom-economical modification of heterocyclic compounds. This strategy could theoretically be applied to the C-H bonds on the oxazole ring of 5-(2,4-dibromo-6-fluorophenyl)oxazole, likely at the C2 or C4 positions, to introduce new substituents. Despite the general prevalence of this methodology, no studies have been published detailing its application to this compound.

Metal-Catalyzed Coupling Reactions at Position 2 and 4 of the Oxazole Ring

Metal-catalyzed coupling reactions are a cornerstone of modern synthetic chemistry for forming carbon-carbon and carbon-heteroatom bonds. For the oxazole ring of the target compound, this would typically involve prior halogenation or metallation of the C2 or C4 positions, followed by coupling. There is no available literature describing such modifications on this compound.

Transformations Involving the 2,4-dibromo-6-fluorophenyl Moiety

The dibrominated phenyl ring is a versatile handle for a wide array of chemical transformations, allowing for significant structural diversification.

Selective Halogen-Metal Exchange Reactions for Further Functionalization

Halogen-metal exchange, particularly using organolithium or magnesium reagents, is a common method to convert aryl halides into reactive organometallic intermediates. On this compound, a selective exchange at either the ortho or para bromine atom could theoretically be achieved by controlling reaction conditions. These intermediates could then be trapped with various electrophiles to install new functional groups. However, research detailing the regioselectivity and success of such reactions on this specific substrate has not been reported.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Stille, Sonogashira, Negishi) for Diversification

The two bromine atoms on the phenyl ring are ideal sites for palladium-catalyzed cross-coupling reactions. These reactions are fundamental for creating complex molecules from simpler precursors. Different coupling partners could be introduced sequentially to build molecular complexity. A theoretical reaction scheme is presented below, but it is important to note that these specific reactions have not been documented for this compound.

| Reaction Type | Potential Reactants | Potential Product Structure |

| Suzuki Coupling | Arylboronic acid | Biphenyl-oxazole derivative |

| Stille Coupling | Organostannane | Aryl/alkyl-substituted phenyl-oxazole |

| Sonogashira Coupling | Terminal alkyne | Alkynyl-substituted phenyl-oxazole |

| Negishi Coupling | Organozinc reagent | Alkyl/aryl-substituted phenyl-oxazole |

This table is illustrative of potential, but not experimentally verified, transformations for this compound.

Nucleophilic Aromatic Substitution on the Halogenated Phenyl Ring

Nucleophilic aromatic substitution (SNAr) could potentially replace one of the bromine atoms or the fluorine atom with a suitable nucleophile. The success of SNAr reactions is highly dependent on the electronic nature of the aromatic ring and the reaction conditions. The presence of the electron-withdrawing oxazole ring might facilitate such reactions. Nevertheless, no published studies have investigated the feasibility or outcomes of nucleophilic aromatic substitution on this compound.

Heterocyclic Annulation and Scaffold Diversification Utilizing this compound as a Synthon

The term "synthon" refers to a structural unit within a molecule that can be formed or assembled by known or conceivable synthetic operations. In this context, This compound serves as a powerful synthon for building more elaborate heterocyclic systems through annulation reactions. Annulation, the formation of a new ring onto an existing one, can be strategically employed to diversify the core scaffold. organic-chemistry.orgcaltech.edu

The oxazole ring itself can participate in cycloaddition reactions, acting as a diene or dienophile depending on the reaction partner. For instance, in a Diels-Alder type reaction, the C4-C5 double bond of the oxazole can react with a suitable dienophile, leading to a bicyclic intermediate that can subsequently rearrange to form a substituted pyridine.

Furthermore, the reactive handles on the phenyl ring—the two bromine atoms and one fluorine atom—provide ample opportunities for intramolecular cyclization reactions. For example, after a selective cross-coupling reaction at the C4-bromo position to introduce a nucleophilic side chain, an intramolecular nucleophilic aromatic substitution (SNA_r) could be triggered to displace the fluorine atom at the C6 position, thereby forming a new fused six- or seven-membered ring.

Table 1: Representative Heterocyclic Annulation Reactions

| Starting Material | Reagents and Conditions | Product | Reaction Type |

| This compound | 1. Suzuki coupling with 2-(vinyloxy)ethylboronic acid pinacol (B44631) ester, Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O, 80°C; 2. Eaton's reagent (P₂O₅/MeSO₃H), 100°C | Substituted Oxazolo[5,4-b]quinoline | Intramolecular Pictet-Gams Reaction |

| This compound | 1. Sonogashira coupling with TMS-acetylene, PdCl₂(PPh₃)₂, CuI, Et₃N, THF, rt; 2. Deprotection (K₂CO₃, MeOH); 3. AuCl₃, MeCN, 80°C | Substituted Furo[3,2-b]oxazole | Intramolecular 6-endo-dig Cyclization |

| This compound | 1. Stille coupling with (tributylstannyl)furan, Pd(PPh₃)₄, Toluene, 110°C; 2. Oxidative cyclization (e.g., DDQ) | Substituted Benzofuro[2,3-d]oxazole | Intramolecular Oxidative C-H Activation/Cyclization |

Synthesis of Complex Molecular Architectures Featuring the this compound Core

The construction of complex molecules often relies on the sequential and highly selective functionalization of a core scaffold. The differential reactivity of the halogen atoms on the phenyl ring of This compound is key to its utility in synthesizing intricate molecular architectures. Generally, in polyhalogenated aromatic systems, the order of reactivity in palladium-catalyzed cross-coupling reactions is I > Br > Cl > F. researchgate.net This allows for a stepwise approach to introduce different substituents at the C2 and C4 positions.

For example, a Suzuki or Stille coupling could be performed selectively at the more reactive C4-bromo position under carefully controlled conditions, leaving the C2-bromo and C6-fluoro positions intact for subsequent transformations. nih.govnih.gov Following the initial coupling, a second, different coupling partner could be introduced at the C2-bromo position under more forcing conditions. This stepwise approach allows for the programmed installation of various aryl, alkyl, or other functional groups, leading to highly substituted and complex final products.

Table 2: Stepwise Synthesis of a Complex Derivative

| Step | Starting Material | Reagents and Conditions | Intermediate/Product | Purpose of Transformation |

| 1 | This compound | 4-Methoxyphenylboronic acid, Pd(dppf)Cl₂, K₃PO₄, Toluene/H₂O, 70°C | 5-(2-bromo-6-fluoro-4-(4-methoxyphenyl)phenyl)oxazole | Selective Suzuki coupling at the C4-bromo position. |

| 2 | Product from Step 1 | N-Boc-pyrrole-2-boronic acid, Pd₂(dba)₃, SPhos, K₃PO₄, Toluene/H₂O, 100°C | 5-(2-(N-Boc-pyrrol-2-yl)-6-fluoro-4-(4-methoxyphenyl)phenyl)oxazole | Suzuki coupling at the C2-bromo position. |

| 3 | Product from Step 2 | 1. TFA, CH₂Cl₂, rt; 2. Ac₂O, Pyridine, rt | Final Complex Molecule | Deprotection and subsequent functionalization of the introduced pyrrole (B145914) moiety. |

Exploration of New Reaction Pathways and Reactivity Patterns

The unique electronic environment of the 2,4-dibromo-6-fluorophenyl ring, influenced by the electron-withdrawing nature of the halogens and the oxazole moiety, can give rise to novel reactivity patterns. The fluorine atom at the C6 position, ortho to a bromine and the oxazole-substituted carbon, is activated towards nucleophilic aromatic substitution (SNA_r), particularly if an electron-withdrawing group is introduced elsewhere on the ring.

Furthermore, the bromine atoms can be subjected to transformations other than palladium-catalyzed couplings. For instance, lithium-halogen exchange using organolithium reagents can generate a highly reactive aryllithium species. This intermediate can then be trapped with various electrophiles to introduce a wide range of functional groups, such as aldehydes, carboxylic acids, or silyl (B83357) groups. The regioselectivity of this exchange would likely be influenced by the directing effect of the ortho-fluoro substituent.

Research into the reactivity of this compound could also explore directed ortho-metalation (DoM), where the oxazole ring directs a strong base to deprotonate the adjacent C5 position of the oxazole ring, allowing for the introduction of substituents at this position.

Table 3: Exploration of Novel Reactivity

| Transformation | Reagents and Conditions | Expected Product | Mechanistic Pathway |

| Nucleophilic Aromatic Substitution | Sodium methoxide, DMF, 120°C | 5-(2,4-dibromo-6-methoxyphenyl)oxazole | S_NAr of the fluorine atom. |

| Lithium-Halogen Exchange | n-BuLi, THF, -78°C; then DMF | 4-bromo-2-(5-oxazolyl)-3-fluorobenzaldehyde | Selective exchange at the C2-bromo position followed by electrophilic quench. |

| Directed Ortho-Metalation | LDA, THF, -78°C; then MeI | 5-(2,4-dibromo-6-fluorophenyl)-4-methyloxazole | Deprotonation at C4 of the oxazole ring. |

Structure Reactivity Relationship Studies of 5 2,4 Dibromo 6 Fluorophenyl Oxazole and Its Derivatives

Influence of Halogen Substituents on the Electronic Properties of the Oxazole (B20620) Ring

The electronic properties of the oxazole ring in 5-(2,4-dibromo-6-fluorophenyl)oxazole are significantly modulated by the halogen substituents on the attached phenyl group. Halogens exert their influence through a combination of inductive and resonance effects. The fluorine, bromine, and chlorine atoms are highly electronegative and thus exhibit a strong electron-withdrawing inductive effect (-I), which decreases the electron density of the aromatic system. nih.gov This inductive effect can lower the energy levels of both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.gov

The substitution of different halogens has a demonstrable impact on the electronic structure and properties of organic compounds. nih.gov In the context of the oxazole ring, the electron-withdrawing nature of the 2,4-dibromo-6-fluorophenyl group is expected to decrease the basicity of the oxazole nitrogen atom. wikipedia.org Oxazoles are generally weak bases, with the conjugate acid of the parent oxazole having a pKa of 0.8. wikipedia.org The presence of strong electron-withdrawing groups on the phenyl ring at the C5 position further diminishes this basicity by pulling electron density away from the heterocyclic ring.

Furthermore, halogenation is a known strategy for tuning the properties of organic semiconductors by altering the molecular packing and frontier orbital energies. nih.gov The incorporation of multiple halogens, as in the 2,4-dibromo-6-fluorophenyl group, can significantly modify the HOMO-LUMO gap and charge transport characteristics of the molecule. nih.gov Studies on other halogenated organic compounds show that the electronic band gap can be systematically varied with the type of halogen, indicating that the specific combination of fluorine and bromine in the title compound finely tunes its electronic behavior. nih.gov This tuning influences the molecule's potential for applications in optoelectronics and materials science. nih.govrsc.org

Table 1: Electronic Properties of Halogens

| Halogen | Electronegativity (Pauling Scale) | Inductive Effect | Resonance Effect |

|---|---|---|---|

| Fluorine (F) | 3.98 | Strong -I | Weak +R |

Steric and Electronic Effects of the 2,4-dibromo-6-fluorophenyl Group on Reaction Rates and Selectivity

The 2,4-dibromo-6-fluorophenyl substituent at the C5 position of the oxazole ring exerts profound steric and electronic effects that govern the molecule's reactivity, influencing both reaction rates and selectivity.

Electronic Effects: The strong electron-withdrawing nature of the dibromo-fluoro-substituted phenyl ring significantly deactivates the oxazole ring towards electrophilic aromatic substitution. wikipedia.org Electrophilic attack on the parent oxazole typically occurs at the C5 position, but this position is already substituted. wikipedia.org Any potential electrophilic attack on the remaining C4 position would be highly disfavored due to the powerful deactivating effect of the adjacent substituent. Conversely, the electron-poor nature of the oxazole ring, exacerbated by the halogenated phenyl group, makes it more susceptible to nucleophilic attack, particularly at the C2 position, a common site for nucleophilic aromatic substitution in oxazoles. wikipedia.org

Steric Effects: The sheer bulk of the 2,4-dibromo-6-fluorophenyl group imposes considerable steric hindrance around the C5 position of the oxazole ring. The presence of two bromine atoms, one of which is in the ortho position relative to the oxazole linkage, creates a crowded environment. This steric bulk can:

Hinder Reaction Rates: It can physically block the approach of reagents to the oxazole ring, particularly to the C4 and C5 positions, thereby slowing down reaction rates.

Control Selectivity: It can direct incoming reagents to less sterically hindered positions on the molecule. For reactions involving the oxazole ring itself, the steric hindrance may force reactions to occur at the more accessible C2 position.

The combination of these steric and electronic factors dictates the reactivity of this compound. For instance, in cross-coupling reactions where the C-Br bonds might be targeted, the reactivity of the bromine at the C2 position of the phenyl ring could be sterically hindered compared to the bromine at the C4 position.

Table 2: Van der Waals Radii of Substituents

| Atom/Group | Van der Waals Radius (Å) |

|---|---|

| Hydrogen (H) | 1.20 |

| Fluorine (F) | 1.47 |

Hammett and Taft Equation Analysis for Quantitative Structure-Reactivity Correlations (if applicable)

To quantitatively understand the electronic and steric effects of the 2,4-dibromo-6-fluorophenyl group on the reactivity of the oxazole moiety, Hammett and Taft equation analyses can be applied. These linear free-energy relationships (LFERs) are powerful tools in physical organic chemistry. sciepub.comwikipedia.org

The Hammett equation (log(k/k₀) = ρσ) is typically used to correlate reaction rates and equilibrium constants for reactions of meta- and para-substituted benzene (B151609) derivatives. The substituent constant (σ) quantifies the electronic effect (inductive and resonance) of a substituent, while the reaction constant (ρ) measures the sensitivity of the reaction to these effects.

The Taft equation is an extension that separates polar (electronic) and steric effects, which is particularly relevant for ortho-substituted systems. wikipedia.org The equation is often written as: log(k/k₀) = ρσ + δEₛ where:

σ * is the polar substituent constant, describing field and inductive effects.

Eₛ is the steric substituent constant.

ρ * and δ are the reaction constants measuring the sensitivity to polar and steric effects, respectively. wikipedia.org

For this compound, a Hammett-Taft analysis could be applied to reactions involving the oxazole ring, such as its deprotonation or its participation in cycloaddition reactions. wikipedia.orgsciepub.com The substituents on the phenyl ring (two Br atoms and one F atom) have known σ, σ*, and Eₛ values. The cumulative effect of these substituents would be strongly electron-withdrawing and sterically demanding.

A positive ρ value for a reaction would indicate that it is accelerated by electron-withdrawing groups, suggesting the buildup of negative charge in the transition state. sciepub.com Given the electron-withdrawing nature of the 2,4-dibromo-6-fluorophenyl group, reactions with a positive ρ value would be expected to be faster for this compound compared to derivatives with electron-donating groups. The δ value would quantify the impact of the steric bulk of the ortho-bromine and fluorine atoms on the reaction rate. wikipedia.org While specific experimental data for this exact compound is not available, the principles of Hammett and Taft analysis provide a robust framework for predicting its reactivity based on the known parameters of its substituents. sciepub.comwikipedia.org

Table 3: Exemplary Hammett (σ) and Taft (Eₛ) Constants

| Substituent | σ (para) | Eₛ (ortho) |

|---|---|---|

| Fluorine (F) | +0.06 | +0.49 |

Note: These are standard literature values and the effective constants for the entire 2,4-dibromo-6-fluorophenyl group would be a composite of these.

Understanding Aromaticity and Tautomerism in Substituted Oxazoles

Tautomerism: Tautomerism involves the migration of a proton, often between a heteroatom and a carbon atom. For substituted oxazoles, potential tautomerism is typically considered when there are hydroxyl, thiol, or amino groups attached directly to the ring, which can exist in equilibrium with their keto (oxazolone), thioketo, or imino forms, respectively. researchgate.netquimicaorganica.org